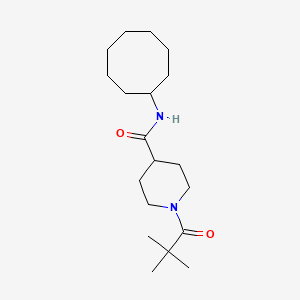
N-(2,4-dimethoxyphenyl)-5-fluoro-2-methoxybenzenesulfonamide
Overview
Description
N-(2,4-dimethoxyphenyl)-5-fluoro-2-methoxybenzenesulfonamide, also known as DFB, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound belongs to the sulfonamide family of compounds and has been found to exhibit a range of biochemical and physiological effects.
Mechanism of Action
The exact mechanism of action of N-(2,4-dimethoxyphenyl)-5-fluoro-2-methoxybenzenesulfonamide is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins that are involved in cell growth and proliferation. N-(2,4-dimethoxyphenyl)-5-fluoro-2-methoxybenzenesulfonamide has been found to induce cell cycle arrest and apoptosis in cancer cells, which is believed to be the key mechanism underlying its anticancer activity.
Biochemical and Physiological Effects:
N-(2,4-dimethoxyphenyl)-5-fluoro-2-methoxybenzenesulfonamide has been found to exhibit a range of biochemical and physiological effects. Studies have shown that N-(2,4-dimethoxyphenyl)-5-fluoro-2-methoxybenzenesulfonamide can inhibit the activity of certain enzymes such as carbonic anhydrase, which is involved in the regulation of pH in the body. N-(2,4-dimethoxyphenyl)-5-fluoro-2-methoxybenzenesulfonamide has also been found to inhibit the activity of certain proteins such as HIF-1α, which is involved in the regulation of oxygen homeostasis in the body.
Advantages and Limitations for Lab Experiments
N-(2,4-dimethoxyphenyl)-5-fluoro-2-methoxybenzenesulfonamide has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, making it readily available for use in research. N-(2,4-dimethoxyphenyl)-5-fluoro-2-methoxybenzenesulfonamide also exhibits potent anticancer activity, making it a potential candidate for the development of new cancer therapies. However, there are also some limitations to the use of N-(2,4-dimethoxyphenyl)-5-fluoro-2-methoxybenzenesulfonamide in lab experiments. It has been found to exhibit low solubility in water, which can make it difficult to administer in certain experiments. Additionally, the exact mechanism of action of N-(2,4-dimethoxyphenyl)-5-fluoro-2-methoxybenzenesulfonamide is not fully understood, which can make it difficult to interpret experimental results.
Future Directions
There are several future directions for research on N-(2,4-dimethoxyphenyl)-5-fluoro-2-methoxybenzenesulfonamide. One area of research could be the development of new anticancer therapies based on N-(2,4-dimethoxyphenyl)-5-fluoro-2-methoxybenzenesulfonamide. Researchers could also investigate the potential use of N-(2,4-dimethoxyphenyl)-5-fluoro-2-methoxybenzenesulfonamide in the treatment of inflammatory diseases such as arthritis. Additionally, researchers could explore the potential use of N-(2,4-dimethoxyphenyl)-5-fluoro-2-methoxybenzenesulfonamide in combination with other anticancer drugs to enhance their efficacy. Finally, researchers could investigate the potential use of N-(2,4-dimethoxyphenyl)-5-fluoro-2-methoxybenzenesulfonamide in the development of new imaging agents for use in diagnostic imaging.
Scientific Research Applications
N-(2,4-dimethoxyphenyl)-5-fluoro-2-methoxybenzenesulfonamide has been extensively studied for its potential applications in scientific research. One of the main areas of research has been its use as a potential anticancer agent. Studies have shown that N-(2,4-dimethoxyphenyl)-5-fluoro-2-methoxybenzenesulfonamide exhibits potent anticancer activity against a range of cancer cell lines, including breast cancer, lung cancer, and colon cancer. N-(2,4-dimethoxyphenyl)-5-fluoro-2-methoxybenzenesulfonamide has also been found to exhibit anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory diseases.
properties
IUPAC Name |
N-(2,4-dimethoxyphenyl)-5-fluoro-2-methoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FNO5S/c1-20-11-5-6-12(14(9-11)22-3)17-23(18,19)15-8-10(16)4-7-13(15)21-2/h4-9,17H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKNFWMCMVQAUJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NS(=O)(=O)C2=C(C=CC(=C2)F)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FNO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[1-(2-methoxyphenyl)ethyl]-N-methyl-1-[3-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4446477.png)
![5-({[4-(acetylamino)phenyl]amino}sulfonyl)-N-isopropyl-2-methoxybenzamide](/img/structure/B4446483.png)
![N-(tert-butyl)-2-[(cyclohexylcarbonyl)amino]benzamide](/img/structure/B4446489.png)

![8H-chromeno[2,3-b]quinoline-10,12(7H,9H)-dione](/img/structure/B4446504.png)
![N-(7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B4446508.png)

![N-{[5-(3-chloro-4-fluorophenyl)-2-furyl]methyl}-2-morpholin-4-ylethanamine dihydrochloride](/img/structure/B4446517.png)
![2-(dimethylamino)-N-[3-(4-methoxyphenoxy)propyl]-N,4-dimethylpyrimidine-5-carboxamide](/img/structure/B4446530.png)

![2-[(4-fluorophenyl)(methylsulfonyl)amino]-N-methylbutanamide](/img/structure/B4446561.png)
![N-(2-methoxyethyl)-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4446562.png)
![2-{4-[(dimethylamino)sulfonyl]-2-methylphenoxy}-N-methylacetamide](/img/structure/B4446573.png)